Cas no 21443-84-5 (Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate)

Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate is a nitro-substituted pyrazole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a phenyl group at the 1-position and a nitro group at the 4-position of the pyrazole ring, enhancing its reactivity as an intermediate in heterocyclic chemistry. Its ester functionality allows for further derivatization, making it valuable for constructing more complex molecular frameworks. The nitro group contributes to electrophilic properties, facilitating nucleophilic substitution reactions. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and fine chemicals, offering a versatile scaffold for synthetic modifications. High purity and consistent quality ensure reliable performance in research and industrial applications.
Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate structure
21443-84-5 structure
Product Name:Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate
CAS No:21443-84-5
MF:C12H11N3O4
MW:261.233442544937
MDL:MFCD27947401
CID:1092613
PubChem ID:70117610
Update Time:2025-06-11

Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate
    • ethyl 4-nitro-1-phenylpyrazole-3-carboxylate
    • SCHEMBL7522071
    • Ethyl4-nitro-1-phenyl-1H-pyrazole-3-carboxylate
    • DB-430214
    • XVSPQFYKRDVSSR-UHFFFAOYSA-N
    • 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester
    • EN300-159745
    • 21443-84-5
    • MDL: MFCD27947401
    • Inchi: 1S/C12H11N3O4/c1-2-19-12(16)11-10(15(17)18)8-14(13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
    • InChI Key: XVSPQFYKRDVSSR-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C(=CN(C2C=CC=CC=2)N=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 261.07495584g/mol
  • Monoisotopic Mass: 261.07495584g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 89.9Ų

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Additional information on Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate

Recent Advances in the Study of Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 21443-84-5) and Its Applications in Chemical Biology and Medicine

Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 21443-84-5) is a pyrazole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential drug candidates. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.

One of the most notable advancements in the study of Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate is its use as a precursor in the synthesis of pyrazole-based kinase inhibitors. Kinases are critical targets in drug discovery, and pyrazole derivatives have shown promising inhibitory activity against a range of kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory effects on specific tyrosine kinases, highlighting its potential as a scaffold for anticancer drug development.

In addition to its applications in oncology, Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate has been investigated for its antimicrobial properties. Research published in Bioorganic & Medicinal Chemistry Letters in 2022 revealed that certain modifications of this compound resulted in enhanced activity against multidrug-resistant bacterial strains. The study emphasized the importance of the nitro and ester functional groups in mediating these effects, providing valuable insights for future drug design.

The compound's role in anti-inflammatory research has also been explored. A recent study in the European Journal of Medicinal Chemistry (2023) reported that Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate derivatives exhibited significant COX-2 inhibitory activity, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The researchers utilized molecular docking studies to elucidate the binding interactions between the derivatives and the COX-2 enzyme, further validating their therapeutic potential.

From a synthetic chemistry perspective, advancements in the efficient and scalable synthesis of Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate have been reported. A 2023 paper in Organic Process Research & Development detailed a novel green chemistry approach that minimizes waste and improves yield, addressing some of the challenges associated with its industrial-scale production. This development is particularly relevant for pharmaceutical companies looking to incorporate this compound into their drug discovery pipelines.

Looking ahead, the versatility of Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate continues to inspire new research directions. Ongoing studies are exploring its potential in neurodegenerative diseases, with preliminary data suggesting neuroprotective effects in in vitro models. Furthermore, its application in materials science, particularly in the development of functionalized polymers, is an emerging area of interest.

In conclusion, Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 21443-84-5) remains a compound of significant interest in chemical biology and medicinal chemistry. Its diverse applications, from drug discovery to materials science, underscore its importance as a versatile building block. As research progresses, we anticipate further breakthroughs that will expand its utility and deepen our understanding of its mechanisms of action.

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